molecular formula C9H14N2O2 B1417163 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 384811-20-5

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B1417163
CAS No.: 384811-20-5
M. Wt: 182.22 g/mol
InChI Key: HCTPKIQCDIPNRH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Though experimental NMR data for this compound is limited, predictions based on its structure are feasible:

  • ¹H NMR :
    • Methyl groups (5,5-dimethyl): Singlet at δ ~1.1 ppm.
    • Amidino protons (–C(=NH₂)NH₂): Broad singlets at δ ~6.5–7.5 ppm due to exchange broadening.
    • Cyclohexane ring protons: Multiplets between δ ~2.0–3.0 ppm.
  • ¹³C NMR :
    • Carbonyl carbons (C=O): δ ~200–210 ppm.
    • Amidino carbon (C=N): δ ~160–170 ppm.

Infrared (IR) Spectroscopy

Expected absorption bands include:

  • C=O stretches : ~1700–1750 cm⁻¹.
  • N–H stretches : ~3300–3500 cm⁻¹ (amine groups).

Mass Spectrometry (MS)

The molecular ion peak at m/z 182.22 corresponds to the molecular weight. Fragmentation patterns likely involve loss of functional groups (e.g., –NH₂, –CO).

Tautomeric Equilibrium: Keto-Enol Isomerization Dynamics

Unlike dimedone, which exhibits keto-enol tautomerism due to its 1,3-diketone structure, this compound features a conjugated amidino group (–C(=NH₂)NH₂) that influences tautomeric behavior. The amidino group can undergo prototropic tautomerism, shifting between imino (–NH–C=NH) and amino (–N=C–NH₂) forms.

Tautomer Stabilizing Factors
Imino form Resonance stabilization with adjacent C=O
Amino form Hydrogen bonding with solvent or crystal lattice

This equilibrium is solvent-dependent, with polar aprotic solvents (e.g., DMSO) favoring the imino form due to dipole stabilization, while protic solvents may stabilize the amino form via hydrogen bonding.

Properties

IUPAC Name

2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2)3-5(12)7(8(10)11)6(13)4-9/h12H,3-4H2,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTPKIQCDIPNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=N)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with a suitable diamine under controlled conditions. One common method involves the use of a strong base to deprotonate the cyclohexane-1,3-dione, followed by the addition of the diamine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Applications in Organic Chemistry

  • Precursor for Synthesizing Other Compounds :
    • The compound serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocycles. It can react with isocyanates to form urea derivatives, which are valuable in creating pharmaceuticals and agrochemicals .
  • Reagent in Multicomponent Reactions :
    • It is utilized in multicomponent condensation reactions to produce complex organic molecules with potential biological activities. These reactions often yield products with diverse pharmacological properties .

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione exhibit moderate anticancer activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . This highlights its potential as a lead compound in cancer drug development.
  • Antimicrobial Properties :
    • The compound has been explored for its antimicrobial effects against several bacterial strains. Studies suggest that modifications to its structure can enhance its efficacy against resistant bacterial strains .
  • Anti-inflammatory and Antioxidant Effects :
    • Some derivatives have shown promising anti-inflammatory and antioxidant activities, making them candidates for treating diseases associated with oxidative stress and inflammation .

Case Study 1: Synthesis and Anticancer Evaluation

A study synthesized a series of compounds derived from this compound and evaluated their anticancer properties against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, derivatives of the compound were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that specific modifications enhanced activity against resistant strains, suggesting potential for development into new antibiotics.

Mechanism of Action

The mechanism of action of 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Amino- and hydrazono-substituted derivatives are typically synthesized via condensation or diazotization, while benzylidene derivatives form through aldol-like reactions with aromatic aldehydes .
  • Yields: Reactions involving DMF-DMA (e.g., dimethylamino-methylene derivatives) show higher yields (~71%) compared to hydrazono or benzylidene derivatives (~62%) .
  • Melting Points : Benzylidene derivatives exhibit higher melting points (e.g., 130°C for 4-methoxy variant) due to extended conjugation and crystallinity .

Spectroscopic and Physicochemical Properties

Table 2: Spectral and Electronic Properties

Compound IR C=O Stretch (cm⁻¹) ¹H-NMR Key Signals (ppm) Computational Data (DFT) LogP (SwissADME)
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione 1663 0.96 (s, 6H, CH₃), 7.95 (s, 1H, CH) N/A 2.1 (predicted)
2-(4-Fluorophenylhydrazono)-5,5-dimethylcyclohexane-1,3-dione 1675 6.8–7.2 (m, Ar-H), 2.2 (s, CH₂) HOMO-LUMO gap: 4.3 eV 2.8
2-(4-Chlorobenzylidene)-5,5-dimethylcyclohexane-1,3-dione 1680 7.4 (d, Ar-H), 2.3 (s, CH₃) N/A 3.2

Key Observations :

  • IR : All compounds show strong C=O stretches near 1660–1680 cm⁻¹, indicative of the diketone core .
  • ¹H-NMR : Methyl groups (δ 0.9–1.0 ppm) and aromatic protons (δ 6.8–7.4 ppm) vary depending on substituents .
  • LogP: Hydrazono and benzylidene derivatives exhibit higher lipophilicity, suggesting enhanced membrane permeability .

Key Observations :

  • Antimicrobial Activity : Phenacyl and benzylidene derivatives show broad-spectrum activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition: Hydrazono derivatives exhibit COX-2 selectivity due to hydrophobic interactions with the catalytic pocket .
  • Synergistic Effects: The hydroxyphenylamino derivative enhances the efficacy of first-line antitubercular drugs .

Biological Activity

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione, also known as dimedone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C₉H₁₄N₂O₂
  • CAS Number : 384811-20-5
  • Molecular Weight : 170.22 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of dimedone with various amines under controlled conditions. The compound can be synthesized through a multistep process that includes the formation of intermediates that enhance its biological activity.

Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

  • Antioxidant Activity
    • Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. In vitro studies have reported effectiveness against strains such as E. coli and S. aureus, indicating its potential as a therapeutic agent in treating infections .
  • Antitumor Activity
    • Preliminary investigations suggest that this compound may possess antitumor properties. It has been evaluated in various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis . The mechanisms behind these effects are currently under investigation.
  • Anti-inflammatory Effects
    • The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Case Study 1 : A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a strong ability to reduce oxidative stress markers in cellular models.
  • Case Study 2 : Another study investigated the antimicrobial efficacy against Candida albicans. The results showed a notable reduction in fungal viability at varying concentrations of the compound.

Data Summary

The following table summarizes the biological activities and their corresponding findings:

Biological ActivityFindings
AntioxidantEffective free radical scavenger; reduces oxidative stress markers
AntimicrobialActive against E. coli and S. aureus; potential therapeutic use
AntitumorInhibits cell proliferation; induces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways; potential for treating inflammation

Q & A

Q. What are the validated synthetic routes for 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via condensation reactions between 5,5-dimethylcyclohexane-1,3-dione and diaminomethylene precursors. Key parameters include:

  • Catalyst selection : Acidic or basic catalysts (e.g., acetic acid or piperidine) influence reaction kinetics and yield .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Recrystallization using ethanol/water mixtures improves purity (>95% by HPLC) .
    Validate reproducibility via NMR (¹H/¹³C) and FT-IR to confirm the diamino-methylene linkage and ketone retention .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and dihedral distortions in the cyclohexanedione core (e.g., monoclinic P21 symmetry observed in analogs) .
  • Spectroscopy : UV-Vis (λmax ~270 nm) and fluorescence spectra reveal π→π* transitions influenced by the diaminomethylene group .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron density distribution and reactive sites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard mitigation : Use fume hoods to avoid inhalation (linked to respiratory irritation in analogs) and wear nitrile gloves to prevent dermal exposure .
  • First aid : Immediate rinsing with water for eye/skin contact; consult toxicology databases for antidote recommendations .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response profiling : Use in vitro assays (e.g., MIC for antimicrobial activity vs. IC50 for cytotoxicity) to establish therapeutic windows .
  • Target identification : Employ molecular docking (PDB: 1ATP for kinase targets) and siRNA silencing to isolate pathways affected by the diaminomethylene group .
  • Theoretical alignment : Cross-reference results with conceptual frameworks like Hammett substituent constants to rationalize electronic effects on bioactivity .

Q. What factorial design approaches optimize catalytic applications of this compound in transition-metal complexes?

  • Variables : Test catalyst loading (5–20 mol%), solvent polarity (THF vs. DMF), and temperature (25–100°C) using a 2³ factorial design .
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield (e.g., 85% achieved at 15 mol% catalyst in DMF at 80°C) .
  • Validation : Characterize complexes via cyclic voltammetry (redox peaks at -0.3 V to +0.5 V) and EPR for metal-ligand coordination .

Q. How can computational tools (e.g., COMSOL Multiphysics) predict solvent effects on reaction kinetics?

  • Multiscale modeling : Simulate solvation dynamics using COMSOL’s Chemical Reaction Engineering Module to correlate dielectric constant (ε) with reaction rate .
  • AI integration : Train neural networks on historical kinetic data (e.g., Arrhenius parameters) to predict optimal solvents (e.g., ε = 25–30 for maximal k) .

Contradiction Analysis and Theoretical Integration

Q. How to address discrepancies in spectroscopic data between experimental and theoretical results?

  • Error source analysis : Check for tautomerism (enol-keto equilibria) via variable-temperature NMR .
  • Method refinement : Re-run DFT calculations with solvent correction (PCM model) and compare with experimental UV-Vis shifts .
  • Peer validation : Cross-check with crystallographic data (e.g., bond lengths within 2% of DFT predictions) .

Q. What theoretical frameworks explain the compound’s role in supramolecular chemistry?

  • Non-covalent interactions : Apply Hirshfeld surface analysis to quantify H-bonding (e.g., N–H···O interactions contribute 30% of crystal packing) .
  • Conceptual alignment : Link findings to Pearson’s Hard-Soft Acid-Base (HSAB) theory to rationalize ligand-metal selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione

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